2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the thiazole derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (for forming sulfonamides), alcohols (for forming sulfonates), and thiols (for forming sulfonothioates). These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate linkages. These reactions can modify the activity of biomolecules, such as enzymes, by altering their structure and function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by reacting with active site residues, leading to the formation of covalent adducts.
Proteins: It can modify protein function by reacting with amino acid side chains, particularly those containing nucleophilic groups such as lysine, cysteine, and serine.
Comparison with Similar Compounds
2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonamide: This compound is similar but contains a sulfonamide group instead of a sulfonyl chloride group.
2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonate: This compound contains a sulfonate group instead of a sulfonyl chloride group.
Uniqueness: 2-(4-Methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride is unique due to its high reactivity and versatility as a sulfonylating agent. The presence of the sulfonyl chloride group allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S2/c1-11-7-9-13(10-8-11)15-18-16(22(17,19)20)14(21-15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQPNZULJFKHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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